molecular formula C25H22BrN3O3 B11504549 N-[(1Z)-1-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-1-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11504549
M. Wt: 492.4 g/mol
InChI Key: GIDPZTMRNPJBNQ-JCMHNJIXSA-N
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Description

N-[(1Z)-1-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, an indole moiety, and a furan carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is prepared through bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Indole Derivative Synthesis: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The bromophenyl intermediate is coupled with the indole derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Enone: The enone structure is formed through aldol condensation of the coupled product with appropriate aldehydes or ketones.

    Amidation: The final step involves the formation of the furan carboxamide through amidation reactions using furan-2-carboxylic acid and suitable amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the enone group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1Z)-1-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Industry: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of a bromophenyl group, an indole moiety, and a furan carboxamide. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C25H22BrN3O3

Molecular Weight

492.4 g/mol

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H22BrN3O3/c1-16-19(20-5-2-3-6-21(20)28-16)12-13-27-24(30)22(15-17-8-10-18(26)11-9-17)29-25(31)23-7-4-14-32-23/h2-11,14-15,28H,12-13H2,1H3,(H,27,30)(H,29,31)/b22-15-

InChI Key

GIDPZTMRNPJBNQ-JCMHNJIXSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CO4

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4

Origin of Product

United States

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